(1-Amino-3-methyl-butyl)-phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-3-methyl-butyl)-phosphinic acid is an organic compound that features both an amino group and a phosphinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-methyl-butyl)-phosphinic acid can be achieved through several methods. One common approach involves the reaction of ®-1-amino-3-methylbutane-1-pinacol borate hydrochloride with appropriate reagents under mild conditions . The process typically includes steps such as amino protection, boron ester exchange, and deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include the use of specific catalysts and solvents to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-methyl-butyl)-phosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, the Kabachnik–Fields reaction, which involves the reaction of aldehydes, anilines, and phosphites, can be catalyzed by zirconium tetraisopropoxide in the presence of benzoic acid .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Kabachnik–Fields reaction can yield α-aminophosphonates, which are analogs of α-amino acids .
Scientific Research Applications
(1-Amino-3-methyl-butyl)-phosphinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is studied for its potential role in enzyme inhibition and as a transition-state analog.
Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-Amino-3-methyl-butyl)-phosphinic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by mimicking the transition state of the substrate during the enzymatic reaction. This inhibition can lead to the modulation of various biological processes .
Comparison with Similar Compounds
Similar Compounds
(1-Amino-3-methylbutyl)boronic acid: This compound shares a similar structure but contains a boronic acid group instead of a phosphinic acid group.
Trans-4-amino-1-cyclohexanecarboxilic acid: This compound contains an amino group and a carboxylic acid group and is used in the synthesis of various pharmaceuticals.
Uniqueness
(1-Amino-3-methyl-butyl)-phosphinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes by mimicking transition states makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C5H12NO2P |
---|---|
Molecular Weight |
149.13 g/mol |
IUPAC Name |
3-methylbutanimidoylphosphonous acid |
InChI |
InChI=1S/C5H12NO2P/c1-4(2)3-5(6)9(7)8/h4,6-8H,3H2,1-2H3 |
InChI Key |
UMMREILHNONHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=N)P(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.